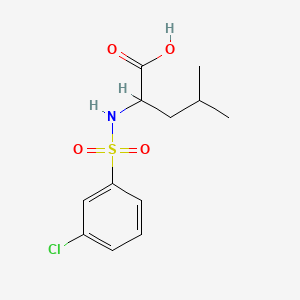

((3-Chlorophenyl)sulfonyl)leucine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQWUNLTCVDQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications of 3 Chlorophenyl Sulfonyl Leucine

Methodologies for the Preparation of N-Sulfonylated Amino Acids

The creation of the N-sulfonyl bond is a cornerstone in the synthesis of ((3-Chlorophenyl)sulfonyl)leucine. A primary and widely employed method involves the reaction of an amino acid, in this case, L-leucine, with a sulfonyl chloride, such as 3-chlorophenylsulfonyl chloride. This reaction, often carried out in the presence of a base, results in the formation of the desired N-sulfonylated amino acid.

Several approaches have been developed to facilitate the synthesis of N-sulfonylated amino acids and related sulfonamides, which are important for both organic synthesis and drug discovery. nih.gov One efficient method avoids many of the issues associated with common coupling techniques, leading to high yields without racemization. nih.gov Another strategy involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. acs.org This method utilizes copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides, which are then aminated. acs.org

Alternative methods for sulfonamide synthesis include:

Microwave-assisted synthesis: This technique allows for the direct reaction of sulfonic acids or their sodium salts with amines, offering good functional group tolerance and high yields. organic-chemistry.org

Oxidative chlorination: Thiols can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride, which then react with amines to form sulfonamides. organic-chemistry.org

Indium-catalyzed sulfonylation: This method provides an efficient route to a wide array of sulfonamides in excellent yields. organic-chemistry.org

Sulfur fluoride (B91410) exchange: Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) catalyzes the reaction between sulfonyl fluorides and silyl (B83357) amines to form the S-N bond. organic-chemistry.org

Stereocontrolled Synthesis of the L-Leucine Moiety within the Scaffold

Maintaining the specific stereochemistry of the L-leucine component is critical. The L-configuration is the naturally occurring and often biologically active form of the amino acid. Several methods exist for the stereocontrolled synthesis of L-leucine and other amino acids.

One approach to ensure stereocontrol is through enzymatic methods. A one-pot, two-enzyme catalyzed procedure has been described that establishes the stereogenic center at the C-2 position with complete stereocontrol. rsc.org This process often involves the hydrolysis and reductive amination of a 2-keto ester. rsc.org

For the synthesis of isotopically labeled L-leucine, which can be a powerful tool for mechanistic studies, various strategies have been employed. These include the use of chiral auxiliaries, such as Evans' auxiliary, for diastereoselective alkylation, or the conjugate addition of organocopper reagents to a crotonate attached to a chiral sultam. rsc.org

Other established methods for amino acid synthesis that can be adapted for stereocontrol include:

Amidomalonate synthesis: This is a variation of the malonic ester synthesis where an alkyl halide is used to alkylate an amidomalonate, followed by hydrolysis and decarboxylation to yield the amino acid. libretexts.org

Strecker synthesis: This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-amino nitrile, which is then hydrolyzed to the amino acid. libretexts.org

Reductive amination of α-keto acids: This biochemical-mimicking reaction can transform an α-keto acid into the corresponding amino acid. libretexts.org

Microbial fermentation is another powerful technique for producing L-leucine with high stereopurity. Strains of Corynebacterium glutamicum and Escherichia coli have been engineered to overproduce L-leucine. nih.govgoogle.comgoogle.com These methods often involve the use of specific nutrient media and genetically modified bacteria to enhance production and ensure the desired stereoisomer. nih.govgoogle.com

Approaches to Derivatization and Analog Generation of this compound

The generation of analogs of this compound is essential for structure-activity relationship (SAR) studies. Derivatization can occur at several points on the molecule:

The Phenyl Ring: The chloro-substituent on the phenyl ring can be replaced with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to probe the effect of electronics and sterics on activity. This is typically achieved by using the appropriately substituted phenylsulfonyl chloride in the initial coupling step.

The Leucine (B10760876) Side Chain: The isobutyl side chain of leucine can be modified. This can be accomplished by starting with different amino acids in the initial synthesis. For example, using valine, isoleucine, or phenylalanine would result in analogs with different alkyl or aryl side chains.

The Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups. Standard esterification or amidation reactions can be employed to achieve this diversification.

The Sulfonamide Nitrogen: In some cases, the hydrogen on the sulfonamide nitrogen can be alkylated, though this can be challenging.

A systematic approach to creating diverse, lead-like scaffolds from α,α-disubstituted amino acids has been demonstrated, which can be applied to generate analogs of this compound. rsc.org This strategy utilizes a toolkit of connective reactions to efficiently produce a variety of molecular scaffolds. rsc.org

Advanced Chemical Synthesis Techniques for Scaffold Diversification

Modern synthetic chemistry offers a variety of advanced techniques that can be applied to diversify the this compound scaffold. These methods can provide access to novel analogs that may not be achievable through traditional methods.

Combinatorial Chemistry and Parallel Synthesis: These high-throughput techniques can be used to rapidly generate large libraries of analogs. By systematically varying the amino acid and sulfonyl chloride components in a parallel fashion, a wide range of compounds can be synthesized and screened for desired properties.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. A metal-free, photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been reported, offering an environmentally friendly approach. organic-chemistry.org

Flow Chemistry: Conducting reactions in a continuous flow system rather than in traditional batch reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability. This could be particularly advantageous for the synthesis of the sulfonyl chloride precursor or the final coupling step.

Late-Stage Functionalization: This strategy involves modifying a complex molecule, such as this compound, in the final steps of the synthesis. This can be a highly efficient way to introduce diversity without having to re-synthesize the entire molecule from scratch. Techniques like C-H activation could potentially be used to directly modify the phenyl ring or the leucine side chain.

Molecular Recognition and Biological Target Interactions of 3 Chlorophenyl Sulfonyl Leucine

Investigating Enzyme Inhibition Mechanisms by Sulfonamide-Amino Acid Conjugates

Sulfonamide-amino acid conjugates are frequently designed as inhibitors that target the active site of metalloenzymes. The primary mechanism of inhibition for many of these compounds involves the coordination of the sulfonamide group to the catalytic metal ion, most commonly a zinc ion (Zn²⁺), within the enzyme's active site. nih.gov This interaction is central to the inhibitory activity of compounds like ((3-Chlorophenyl)sulfonyl)leucine against zinc-dependent enzymes such as Matrix Metalloproteinase-7 (MMP-7). rcsb.orgpatsnap.com

The catalytic domain of MMPs features a highly conserved motif containing three histidine residues that bind to a catalytic zinc ion. nih.govnih.gov This zinc ion is essential for catalysis, as it activates a water molecule that performs the nucleophilic attack on the substrate's peptide bond. nih.gov Sulfonamide-based inhibitors function by displacing this catalytic water molecule and directly chelating the zinc ion. nih.govpatsnap.com The sulfonamide moiety (—SO₂NH—) acts as a potent zinc-binding group (ZBG), mimicking the transition state of the natural substrate hydrolysis. nih.gov This chelation renders the enzyme inactive, effectively blocking its ability to degrade extracellular matrix proteins. patsnap.com

Computational Analysis of Ligand-Protein Binding: Molecular Docking of this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies would be performed using a high-resolution crystal structure of its potential target, such as human MMP-7 (e.g., PDB ID: 7WXX or 8JUF). rcsb.orgrcsb.org The goal is to model the most stable binding pose of the molecule within the enzyme's active site cleft.

The docking protocol would involve several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of MMP-7 is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The structure of this compound is generated and optimized to its lowest energy conformation.

Defining the Binding Site: The active site is defined based on the location of the catalytic zinc ion and the co-crystallized inhibitor in the experimental structure. This creates a grid box within which the docking algorithm will search for viable binding poses.

Docking Simulation: The flexible ligand is then docked into the rigid or semi-flexible active site of the protein. The algorithm samples numerous conformations and orientations, scoring each based on a function that estimates the free energy of binding.

A successful docking simulation would predict a binding mode where:

The sulfonamide group is positioned in close proximity to the catalytic Zn²⁺ ion, forming a strong coordination bond.

The leucine (B10760876) side chain (isobutyl group) extends into a hydrophobic pocket of the enzyme, often the S1' pocket, which is a key determinant of inhibitor selectivity among different MMPs. researchgate.net

The (3-chlorophenyl) group occupies another sub-pocket, potentially forming hydrophobic and van der Waals interactions with nonpolar residues, further anchoring the inhibitor in the active site.

The output of such a study is a ranked list of binding poses, with associated scores that predict the binding affinity. These computational predictions provide valuable insights into the structure-activity relationship and guide further optimization of the inhibitor. patsnap.com

Identification of Key Interacting Residues and Binding Site Characteristics in Potential Target Proteins

The binding affinity and selectivity of this compound are dictated by a network of specific interactions with amino acid residues lining the active site of its target protein, such as MMP-7. The active site of MMP-7 can be broadly divided into the catalytic site, which houses the zinc ion, and adjacent substrate-binding sub-pockets (e.g., S1', S2'). researchgate.net

Based on the known structure of the MMP-7 active site and its complexes with other sulfonamide inhibitors, the key interactions for this compound can be predicted. nih.govresearchgate.net The catalytic site is characterized by a consensus sequence HEXXHXXGXXH, where the three histidine residues are direct ligands for the catalytic zinc ion. nih.govnih.gov The S1' subsite of MMP-7 is a relatively large and deep hydrophobic pocket that can accommodate bulky residues, which is a major factor in determining inhibitor specificity. researchgate.netwikipedia.org

A summary of the probable key interactions is presented in the table below.

| Ligand Moiety | Potential Interacting Residue(s) in MMP-7 | Type of Interaction | Contribution to Binding |

|---|---|---|---|

| Sulfonamide Group (-SO₂NH-) | Catalytic Zn²⁺, His218, His222, His228 | Metal Coordination (Chelation) | Primary anchoring and inhibition mechanism |

| Sulfonamide Group (-SO₂NH-) | Glu219, Alanine/Valine backbone | Hydrogen Bonding | Orients the zinc-binding group |

| Leucine Side Chain | Residues in the S1' pocket (e.g., Leu181, His248, Pro249) | Hydrophobic, van der Waals | Enhances affinity and contributes to selectivity |

| (3-Chlorophenyl) Group | Residues in other pockets/regions | Hydrophobic, Halogen bonding | Increases binding affinity and anchors the compound |

Biophysical Characterization of this compound-Target Interactions

While computational methods provide predictive models, biophysical techniques are essential for the experimental validation and quantitative characterization of the ligand-target interaction. These methods measure the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target protein.

Several techniques are commonly employed for this purpose:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. It provides detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding. Titration experiments can be used to determine the binding affinity. A fluorescence polarization (FP) assay could also be developed using a fluorescently labeled competitor ligand. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of the target protein upon ligand binding, indicating whether the interaction induces conformational changes. researchgate.net

The data obtained from these methods are crucial for confirming the binding predicted by docking studies and for building a comprehensive understanding of the molecular recognition process.

| Biophysical Technique | Key Parameters Measured | Information Provided |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | Binding affinity, thermodynamic driving forces, stoichiometry |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Binding kinetics (on/off rates) and affinity |

| Fluorescence Spectroscopy | Kd | Binding affinity and local environmental changes |

| Circular Dichroism (CD) | Changes in Molar Ellipticity | Ligand-induced conformational changes in the protein |

Structure Activity Relationship Sar Studies for 3 Chlorophenyl Sulfonyl Leucine Analogs

Systematic Elucidation of Structural Determinants Influencing Biological Efficacy

The leucine (B10760876) side chain, with its isobutyl group, plays a crucial role in fitting into hydrophobic pockets of target enzymes. Research on related N-arylsulfonyl amino acid inhibitors has shown that variations in the amino acid component can significantly impact potency and selectivity. For instance, in a series of synthetic cannabinoid receptor agonists derived from amino acids, tert-leucinamide derivatives generally exhibited higher affinities and potencies compared to valinamide (B3267577) and phenylalaninamide derivatives, highlighting the importance of the side chain's bulk and hydrophobicity. nih.gov

The sulfonamide linkage is another critical element, acting as a rigid and polar linker that can participate in hydrogen bonding interactions with the enzyme's backbone. Its geometry influences the relative orientation of the amino acid and the aromatic ring, which is essential for optimal binding.

Impact of Substituent Variation on the 3-Chlorophenyl Ring on Molecular Recognition

The nature and position of substituents on the phenyl ring are pivotal in fine-tuning the biological activity of ((3-Chlorophenyl)sulfonyl)leucine analogs. The 3-chloro substituent of the parent compound itself is a key feature, often contributing to enhanced binding affinity through specific interactions with the target protein.

Studies on analogous N-arylsulfonyl derivatives have provided valuable insights into the effects of different substituents. For example, in a study of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with a more lipophilic bromine atom was explored to increase the lipophilic character while maintaining electronic effects. nih.gov This substitution was found to be slightly beneficial in the case of a corresponding 4H-1,3-oxazol-5-one derivative, suggesting that lipophilicity is a parameter that needs careful optimization. nih.gov In another study on N-arylsulfonyl morpholine (B109124) γ-secretase inhibitors, various small alkyl groups were introduced to modulate properties like metabolic stability while preserving in vitro potency. escholarship.org

The electronic properties of the substituents also play a significant role. Electron-withdrawing groups, such as the chloro group, can influence the pKa of the sulfonamide proton and modulate the strength of hydrogen bonds. The position of the substituent is equally important, as it dictates the ability of the analog to fit into specific sub-pockets of the enzyme's active site.

To illustrate the impact of these variations, a hypothetical data table based on common findings in SAR studies of related compounds is presented below. This table showcases how different substituents on the phenyl ring could modulate the inhibitory activity against a hypothetical enzyme.

| Compound | Substituent (X) on Phenyl Ring | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | 3-Cl | 50 | Parent compound with optimal balance of electronics and sterics. |

| 2 | 4-Cl | 75 | Isomeric substitution, potentially altering the fit in the binding pocket. |

| 3 | 3-F | 60 | Fluorine is smaller and more electronegative than chlorine, potentially altering hydrogen bonding. |

| 4 | 3-Br | 55 | Bromine is larger and more lipophilic, which could enhance van der Waals interactions. |

| 5 | 3-CH₃ | 120 | Introduction of a bulky, electron-donating group may cause steric hindrance. |

| 6 | 3-OCH₃ | 150 | The methoxy (B1213986) group is bulky and can alter electronic properties, potentially leading to a poorer fit. |

| 7 | 3,4-diCl | 40 | Additional chloro group could lead to enhanced interactions with a hydrophobic sub-pocket. |

Conformational Analysis and its Influence on Target Affinity and Selectivity

The three-dimensional conformation of this compound analogs is a critical factor governing their affinity and selectivity for a target enzyme. The molecule's ability to adopt a low-energy conformation that is complementary to the enzyme's binding site is paramount for potent inhibition.

Conformational analysis of related acyclic molecules has demonstrated a degree of rigidity in the backbone, which can be beneficial for binding. nih.gov However, flexibility around certain bonds allows the molecule to adapt to the specific topology of the binding site. nih.gov For instance, in leucine-enkephalin analogs, the peptide backbone flexibility is essential for the subtle positioning of crucial side chains. nih.gov

The dihedral angles of the sulfonyl group and the rotational freedom of the leucine side chain are key conformational parameters. The 3-chloro substituent on the phenyl ring can influence the preferred conformation of the entire molecule by affecting the rotational barrier of the phenyl-sulfonyl bond. Computational modeling and spectroscopic techniques, such as NMR, are often employed to determine the low-energy conformers and to understand how these conformers interact with the target protein. These studies help in visualizing the binding mode and identifying key interactions that contribute to affinity and selectivity.

Rational Design Principles for Optimized this compound Derivatives

The insights gained from SAR and conformational studies provide a foundation for the rational design of optimized this compound derivatives. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One key principle is the exploitation of specific interactions within the enzyme's active site. For example, if a hydrophobic sub-pocket is identified near the 3-position of the phenyl ring, introducing larger, lipophilic substituents at this position could enhance binding affinity. This approach has been successfully used in the design of matrix metalloproteinase (MMP) inhibitors, where bulky N-arylsulfonyl groups were designed to fit into the larger, more hydrophobic S1' pocket of MMP-2 for selective inhibition. mdpi.com

Another design strategy involves modifying the leucine scaffold itself. While the L-leucine configuration is often optimal, exploring other natural or unnatural amino acids can lead to improved selectivity or altered pharmacological profiles.

Furthermore, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable in the rational design process. researchgate.net These methods can predict the binding affinity of novel analogs and guide the selection of substituents that are most likely to improve biological efficacy. By integrating experimental data with computational predictions, medicinal chemists can prioritize the synthesis of compounds with the highest potential for success, thereby accelerating the drug discovery process.

In Vitro Biochemical and Cellular Applications of 3 Chlorophenyl Sulfonyl Leucine

Development of Enzyme Kinetic Assays for Putative Biological Targets

There is no specific information available in the surveyed scientific literature regarding the development of enzyme kinetic assays utilizing ((3-Chlorophenyl)sulfonyl)leucine. Research detailing its use as a substrate, inhibitor, or activator for specific enzymes, including kinetic parameters such as Km, Ki, or Vmax, has not been identified.

Application in Specificity Profiling Studies of Proteases and Other Enzymes

Detailed studies on the application of this compound in the specificity profiling of proteases or other enzymes are not present in the available literature. Consequently, there are no data tables or research findings to report on its selectivity or promiscuity against panels of enzymes.

Utilization as a Chemical Probe for Exploring Molecular Pathways

The use of this compound as a chemical probe to investigate molecular pathways has not been described in published research. There is no information on its specific molecular targets, its mechanism of action in a cellular context, or its utility in elucidating biological processes.

Integration into Advanced Screening Platforms for Bioactivity Discovery

There is no documented evidence of this compound being integrated into advanced screening platforms for the discovery of new bioactive compounds. Reports on its inclusion in high-throughput screening (HTS) libraries or its use in the development of novel screening assays are absent from the scientific literature.

Computational Chemistry and in Silico Modeling for 3 Chlorophenyl Sulfonyl Leucine

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interplay between ((3-Chlorophenyl)sulfonyl)leucine and its putative target, MMP-7, over time. By simulating the motions of atoms and molecules, MD can reveal the stability of the ligand-protein complex, key binding interactions, and the conformational changes that may occur upon binding.

MD simulations of the this compound-MMP-7 complex are typically performed using specialized software such as AMBER, GROMACS, or Desmond. These simulations place the docked complex in a simulated physiological environment, including explicit water molecules and ions at a specific temperature and pressure, to mimic cellular conditions. The simulation is run for a duration sufficient to observe the system reaching equilibrium, often on the scale of nanoseconds to microseconds.

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Sufficient to assess the stability of the ligand-protein complex. |

| Protein Backbone RMSD | 1.5 - 2.5 Å | Indicates a stable protein structure throughout the simulation. nih.gov |

| Ligand RMSD | < 2.0 Å | Suggests the ligand remains stably bound in the active site. |

| Key Residue RMSF | Low (< 1.5 Å) | Residues in the active site interacting with the ligand show minimal fluctuation, indicating stable interactions. |

Furthermore, MD simulations allow for the detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and MMP-7. The persistence of these interactions throughout the simulation provides strong evidence for their importance in the binding affinity of the compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

A QM/MM study of MMP-7 would focus on the interactions between the sulfonamide group of this compound and the catalytic zinc ion in the enzyme's active site. The QM region would typically include the ligand, the zinc ion, and the coordinating histidine residues. Such calculations can elucidate the electronic structure of the complex and provide insights into the nature of the coordinative bond between the sulfonamide and the zinc ion, which is a critical interaction for many MMP inhibitors.

These studies can also be used to calculate the binding energies with high accuracy and to model the transition states of the enzymatic reaction, thereby revealing how this compound may interfere with the catalytic process. By understanding the reaction mechanism at a quantum level, more effective inhibitors can be designed.

Pharmacophore Development and Virtual Screening for Novel Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For this compound as an MMP-7 inhibitor, a pharmacophore model can be developed based on its interactions within the MMP-7 active site. This model would typically include features such as a zinc-binding group (from the sulfonamide), hydrophobic regions (the chlorophenyl and leucine (B10760876) side chains), and potentially hydrogen bond donors or acceptors. researchgate.netnih.gov

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.gov This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the key pharmacophoric features and are therefore likely to bind to MMP-7. The hits from a virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Typical Distance to Zinc Ion (Å) |

|---|---|---|

| Zinc-Binding Group | Sulfonamide | ~2.0 - 2.5 |

| Hydrophobic Feature 1 | 3-Chlorophenyl group | Variable |

| Hydrophobic Feature 2 | Leucine side chain | Variable |

| Hydrogen Bond Acceptor | Sulfonyl oxygen | Variable |

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are integral to the computational design of novel and improved inhibitors based on the this compound scaffold.

Ligand-based drug design is employed when the 3D structure of the target protein is unknown or when focusing on the properties of known active compounds. nih.gov A key ligand-based method is Quantitative Structure-Activity Relationship (QSAR) analysis. A 3D-QSAR model could be built using a series of analogs of this compound with their corresponding MMP-7 inhibitory activities. Such a model would correlate the physicochemical properties of the molecules with their biological activity, providing a predictive tool for designing more potent compounds. acs.orgperiodikos.com.br

Structure-based drug design , on the other hand, relies on the 3D structure of the target protein, in this case, MMP-7. researchgate.net Having the crystal structure of MMP-7, or a reliable homology model, allows for the rational design of inhibitors that can fit optimally into the active site. Computational techniques such as molecular docking can be used to predict the binding pose and affinity of new derivatives of this compound. This approach allows for targeted modifications to the lead compound to enhance its interactions with specific residues in the active site, thereby improving its potency and selectivity. For example, modifications to the chlorophenyl group could be explored to achieve better interactions within the S1' pocket of MMP-7.

| Methodology | Principle | Application for this compound |

|---|---|---|

| Ligand-Based (3D-QSAR) | Correlates molecular properties with biological activity. nih.gov | Predicting the activity of new analogs based on their structural features. |

| Structure-Based (Molecular Docking) | Predicts the binding mode and affinity of a ligand to a protein's 3D structure. | Guiding modifications to improve binding affinity and selectivity for MMP-7. |

Future Research Trajectories and Broader Academic Implications

Potential of ((3-Chlorophenyl)sulfonyl)leucine as a Foundation for New Chemical Entities

Amino acid-derived sulfonamides are recognized for their versatile platform in creating compounds with tailored structures and diverse pharmacological activities. nih.govresearchgate.net The synthesis of such compounds typically involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species. nih.govresearchgate.net The resulting sulfonamide-containing molecules have shown a wide range of biological effects, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net The specific structure of this compound, combining a chlorophenyl sulfonyl moiety with the amino acid leucine (B10760876), suggests it could be explored as a scaffold for developing new chemical entities with potential therapeutic applications. The chlorine substitution on the phenyl ring and the isobutyl side chain of leucine are features that could be systematically modified to explore structure-activity relationships.

Prospects for Integrating this compound into Genetic Code Expansion (GCE) Methodologies for Protein Engineering

Genetic Code Expansion (GCE) is a powerful technique for incorporating non-canonical amino acids (ncAAs) with novel functionalities into proteins. This methodology relies on engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's translational machinery. While there is no specific research on the integration of this compound using GCE, the general principles of this technology could theoretically be applied. The successful incorporation of this ncAA would depend on the development of a specific synthetase that can recognize this compound and charge it onto an orthogonal tRNA. If achieved, this could enable the introduction of the unique chemical properties of the chlorophenyl sulfonyl group into proteins, potentially for use as a probe or to introduce novel catalytic or binding functions.

Exploration of Polypharmacological Profiles and Off-Target Reactivity Through Computational and In Vitro Means

The sulfonamide functional group is a key feature in a wide array of approved drugs. acs.orgnih.gov Computational and in vitro screening methods are crucial for characterizing the polypharmacological profiles and potential off-target reactivity of new sulfonamide-containing compounds. While no such studies have been published for this compound, future research would likely involve computational docking studies against a panel of known protein targets of sulfonamides to predict potential interactions. Subsequently, in vitro assays would be necessary to validate these predictions and identify any unintended biological activities.

Contribution to the Understanding of Sulfonamide and Non-Canonical Amino Acid Chemical Biology

The study of novel non-canonical amino acids contributes to the broader understanding of chemical biology. tcsedsystem.edu Research into this compound, were it to be undertaken, could provide insights into how the specific combination of a sulfonamide and a leucine side chain influences molecular recognition, protein stability, and biological activity. Such studies would add to the growing body of knowledge on how synthetic amino acids can be used to probe and manipulate biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ((3-Chlorophenyl)sulfonyl)leucine to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting leucine with 3-chlorophenylsulfonyl chloride under controlled conditions. Key steps include:

- Stoichiometric control : Use a 1:1 molar ratio of leucine to sulfonyl chloride to minimize side reactions (as demonstrated in analogous sulfonamide syntheses) .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize reaction time (e.g., boiling for 15–30 minutes in ethanol) .

- Purification : Recrystallize the product from ethanol or aqueous ethanol to remove unreacted starting materials, followed by vacuum drying. Verify purity via melting point consistency and infrared spectroscopy (IR) for characteristic S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Single-crystal X-ray diffraction : Resolve the molecular geometry, torsional angles (e.g., S–N–C–C dihedral angles), and hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stereochemistry and packing behavior .

- 1H-NMR and 13C-NMR : Assign peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), leucine backbone (δ ~3.5–4.5 ppm for α-CH), and confirm the absence of unreacted aniline or sulfonyl chloride .

- Differential Scanning Calorimetry (DSC) : Determine thermal stability and decomposition onset temperature (e.g., exothermic peaks above 200°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as sulfonamides may release toxic fumes during decomposition .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before disposal, and absorb spills with diatomaceous earth or sand .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer :

- Hydrogen-bond analysis : Use X-ray crystallography data to identify N–H···O and C–H···O interactions, which stabilize the lattice. For example, in analogous sulfonamides, zigzag chains parallel to the a-axis are formed via N–H···O bonds .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C···C, Cl···H contributions) using software like CrystalExplorer to assess packing efficiency and predict solubility .

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with packing density; tighter lattices (higher Cl···H interactions) often exhibit delayed decomposition .

Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–N and C–Cl bonds to identify weak points in the structure prone to hydrolysis or thermal cleavage.

- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior or degradation pathways .

- Explosive performance modeling : Use tools like EXPLO5 to estimate detonation velocity (D) and pressure (P) if studying energetic derivatives, though this compound’s oxygen balance (-141.7) suggests low explosive potential .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in decomposition pathways reported for sulfonamide derivatives?

- Methodological Answer :

- Controlled replication : Repeat synthesis and characterization under identical conditions (e.g., solvent, temperature) to rule out procedural variability.

- Advanced mass spectrometry (LC-MS/MS) : Identify decomposition products (e.g., 3-chlorophenyl radicals or leucine fragments) to reconstruct pathways .

- Cross-disciplinary validation : Compare results with structurally similar compounds (e.g., N-(3-chlorophenyl)-4-nitrobenzenesulfonamide) to isolate substituent effects vs. inherent instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.